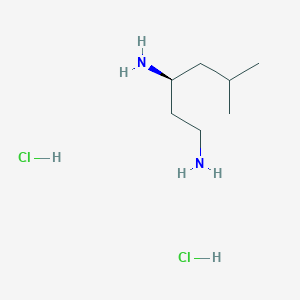

(3S)-5-Methylhexane-1,3-diamine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S)-5-Methylhexane-1,3-diamine;dihydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3S) prefix. This compound is a diamine, meaning it contains two amine groups (-NH2), and it is often used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Methylhexane-1,3-diamine;dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 5-methylhexan-1-ol.

Amination: The alcohol group is converted to an amine group through a series of reactions, including oxidation to an aldehyde, followed by reductive amination.

Resolution: The racemic mixture of the diamine is resolved to obtain the (3S) enantiomer.

Formation of Dihydrochloride Salt: The free base of (3S)-5-Methylhexane-1,3-diamine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

Purification: Employing techniques such as crystallization or chromatography to purify the compound.

Quality Control: Implementing rigorous quality control measures to ensure the purity and stereochemical integrity of the final product.

化学反応の分析

Types of Reactions

(3S)-5-Methylhexane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Amides or other substituted derivatives.

科学的研究の応用

Chemistry

(3S)-5-Methylhexane-1,3-diamine;dihydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and the role of chirality in biological systems.

Medicine

Industry

In the industrial sector, this compound is used in the production of polymers and as a curing agent in epoxy resins.

作用機序

The mechanism by which (3S)-5-Methylhexane-1,3-diamine;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The (3S) configuration ensures specific binding and activity, which is crucial in applications like drug development.

類似化合物との比較

Similar Compounds

(3R)-5-Methylhexane-1,3-diamine;dihydrochloride: The enantiomer of the compound with opposite stereochemistry.

Hexane-1,3-diamine;dihydrochloride: Lacks the methyl group at the 5-position.

(3S)-5-Methylhexane-1,3-diamine: The free base form without the dihydrochloride salt.

Uniqueness

(3S)-5-Methylhexane-1,3-diamine;dihydrochloride is unique due to its specific (3S) stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry is essential for its use in chiral synthesis and its specific interactions in biological systems.

生物活性

(3S)-5-Methylhexane-1,3-diamine; dihydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for (3S)-5-Methylhexane-1,3-diamine; dihydrochloride is C7H16N2·2HCl. It consists of a hexane backbone with two amine functional groups, which are crucial for its biological interactions. The compound's stereochemistry (3S) indicates the specific spatial arrangement of atoms, which can significantly influence its biological activity.

The biological activity of (3S)-5-Methylhexane-1,3-diamine; dihydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or receptor modulators. The amine groups may facilitate binding to target proteins, influencing their function and leading to downstream biological effects.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that (3S)-5-Methylhexane-1,3-diamine; dihydrochloride exhibits antimicrobial properties. For instance, compounds with similar amine structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects in cancer cell lines. Studies indicate that it may induce apoptosis in specific cancer cells, although further research is needed to elucidate the exact mechanisms involved.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibitor of specific enzymes |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several diamines, (3S)-5-Methylhexane-1,3-diamine; dihydrochloride was tested against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 62.5 µg/mL for E. coli, indicating significant antimicrobial potential.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of (3S)-5-Methylhexane-1,3-diamine; dihydrochloride on human lung carcinoma cell lines (A549). The compound exhibited an IC50 value of 226 µg/mL, suggesting moderate cytotoxicity and prompting further exploration into its mechanism of action and potential as an anticancer agent.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of diamines. For instance, variations in the alkyl chain length and branching can significantly impact their pharmacological profiles. Studies suggest that optimizing these parameters could lead to more potent derivatives with improved therapeutic indices.

特性

IUPAC Name |

(3S)-5-methylhexane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.2ClH/c1-6(2)5-7(9)3-4-8;;/h6-7H,3-5,8-9H2,1-2H3;2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMALMKMLFYHXOX-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CCN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。